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Compound of Interest

Compound Name: 2-(2-Iodophenyl)propanoic acid

Cat. No.: B1290053

Get Quote

Executive Summary & Structural Logic
Target Molecule: 2-(2-Iodophenyl)propanoic acid Molecular Formula:

Exact Mass: 275.96 g/mol CAS Registry Number: 115664-48-9 (Generic/Isomer cluster
reference)

This guide provides a comprehensive analysis of the spectroscopic signature of 2-(2-
iodophenyl)propanoic acid. Unlike its unsubstituted parent (2-phenylpropanoic acid), the

presence of an ortho-iodine atom introduces significant steric and electronic perturbations.

Key Spectroscopic Diagnostics:

1H NMR: Deshielding of the benzylic methine proton due to the steric bulk of the ortho-

iodine.

13C NMR: A dramatic upfield shift (shielding) of the iodinated carbon (

) due to the Heavy Atom Effect, a critical diagnostic feature distinguishing it from chloro- or
bromo-analogs.
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Mass Spectrometry: A distinct fragmentation pattern driven by the labile C–I bond and the

stability of the benzylic carbocation.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2]
Proton ( ) NMR Analysis
The

NMR spectrum is characterized by a classic propanoic acid backbone perturbed by the
anisotropic effect of the iodine atom.

Solvent:

or

Reference: TMS (

0.00 ppm)
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Assignment (ppm) Multiplicity Integration
Coupling (

Hz)

Structural
Insight

-COOH 10.5 - 12.5 Broad Singlet 1H -

Exchangeabl

e acidic

proton; shifts

with

concentration

/solvent.

Ar-H (3) 7.80 - 7.85 Doublet (d) 1H ~8.0

Proton ortho

to Iodine.

Deshielded

by inductive

effect of I.

Ar-H (4,5) 7.25 - 7.40 Multiplet (m) 2H -

Meta/Para

protons;

overlapping

region.

Ar-H (6) 7.10 - 7.20 Multiplet (m) 1H -

Proton ortho

to the alkyl

group.

-CH- 4.15 - 4.25 Quartet (q) 1H 7.0

Benzylic

methine.

Significantly

downfield

shifted vs.

parent (3.7

ppm) due to

ortho-I twist.

-CH 1.50 - 1.55 Doublet (d) 3H 7.0

Methyl group

coupled to

the methine.
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Expert Note: The benzylic methine quartet at ~4.20 ppm is a crucial purity marker. In the non-

iodinated precursor, this peak appears upfield at ~3.75 ppm. The 0.45 ppm downfield shift

confirms the successful introduction of the iodine or the correct isomer.

Carbon-13 ( ) NMR Analysis
The

spectrum provides the most definitive proof of structure via the C-I bond resonance.

Carbon Type (ppm) Assignment Logic

C=O 178.0 - 180.0 Carboxylic acid carbonyl.

Ar-C (2) 98.0 - 102.0

Diagnostic Peak: Carbon

bonded to Iodine. Upfield

shifted due to the "Heavy Atom

Effect" (spin-orbit coupling).

Ar-C (1) 142.0 - 144.0
Quaternary carbon attached to

the alkyl chain.

Ar-C (3,4,5,6) 126.0 - 139.0
Remaining aromatic methine

carbons.

-CH- 46.0 - 48.0 Benzylic methine carbon.

-CH 17.0 - 18.5 Methyl carbon.

Mass Spectrometry (MS) & Fragmentation Logic
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).

Key Fragmentation Pathways (EI)
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Molecular Ion (

):

276 (Weak intensity due to labile C-I bond).

Base Peak: Often

149 (Loss of I).

Diagnostic Fragments:

(Formation of stable aryl-propanoic radical cation).

(Decarboxylation).

(Styryl cation derivative).

Fragmentation Visualization
The following diagram illustrates the logical decay of the molecular ion, critical for confirming

the iodine position (labile loss of 127 Da).

Molecular Ion (M+)
m/z 276

[M - I]+
m/z 149

(Aryl Cation)
- I• (127 Da)

[M - COOH]+
m/z 231

- COOH• (45 Da)
Styryl Cation

m/z 105

- COOH

- I•

Click to download full resolution via product page

Caption: EI Fragmentation pathway showing the primary loss of Iodine (127 Da) and Carboxyl

group (45 Da).

Infrared (IR) Spectroscopy[3]
The IR spectrum is dominated by the carboxylic acid dimer features and the unique C-I

fingerprint.
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Frequency (

)
Intensity Assignment

2500 - 3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer).

1700 - 1725 Strong, Sharp C=O stretch (Acid carbonyl).

1580, 1470 Medium C=C Aromatic ring stretch.

~500 - 600 Medium/Weak
C-I stretch. (Diagnostic

fingerprint).[1]

Experimental Protocol: Sample Preparation for
Analysis
To ensure spectroscopic fidelity, the following purification and preparation steps are

recommended before data acquisition.

Purification: Recrystallize the crude acid from a Hexane/Ethyl Acetate (4:1) mixture. The

ortho-iodo substituent often lowers the melting point compared to the para-isomer, making oil

formation likely; slow cooling is essential.

NMR Prep: Dissolve ~10 mg in 0.6 mL

. If solubility is poor, use

, but note that the -COOH proton will shift downfield to ~12.5 ppm and broaden.

Mass Spec Prep: For ESI-MS, dissolve in Methanol with 0.1% Formic Acid. Run in Negative

Mode (

) for the carboxylic acid to observe the parent ion at

275.

Logical Workflow for Structure Confirmation
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Synthesize/Isolate
2-(2-Iodophenyl)propanoic acid

Check 1H NMR (CDCl3)
Look for Quartet at ~4.2 ppm

Check 13C NMR
Confirm C-I Peak at ~100 ppm

Mass Spectrometry
Confirm m/z 127 Loss (Iodine)

Structure Verified?

Click to download full resolution via product page

Caption: Step-by-step validation logic for confirming the ortho-iodo structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nagwa.com [nagwa.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(2-Iodophenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290053/docs#technical-guide-spectroscopic-
characterization-of-2-2-iodophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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